molecular formula C14H17NO B14722513 2-(Cyclohexen-1-yl)-2-phenylacetamide CAS No. 6974-76-1

2-(Cyclohexen-1-yl)-2-phenylacetamide

Cat. No.: B14722513
CAS No.: 6974-76-1
M. Wt: 215.29 g/mol
InChI Key: HOVYGLDECOUQHF-UHFFFAOYSA-N
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Description

2-(Cyclohexen-1-yl)-2-phenylacetamide is an organic compound that features a cyclohexene ring and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexen-1-yl)-2-phenylacetamide typically involves the reaction of cyclohexene with phenylacetic acid under specific conditions. One common method involves the use of a hydrogenation catalyst, such as rhodium, in an acidic solvent to facilitate the reaction . The process may also involve intermediate steps, such as the formation of cyclohexenylacetonitrile, which is then reduced to the corresponding amine before reacting with phenylacetic acid .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures and environmental considerations are also crucial in industrial settings to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexen-1-yl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexenone derivatives.

    Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.

    Substitution: The amide group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Major Products

    Oxidation: Cyclohexenone and cyclohexenol derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Cyclohexen-1-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclohexen-1-yl)-2-phenylacetamide is unique due to the presence of both a cyclohexene ring and a phenylacetamide group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance.

Properties

CAS No.

6974-76-1

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

2-(cyclohexen-1-yl)-2-phenylacetamide

InChI

InChI=1S/C14H17NO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-9,13H,2,5-6,10H2,(H2,15,16)

InChI Key

HOVYGLDECOUQHF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C(C2=CC=CC=C2)C(=O)N

Origin of Product

United States

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